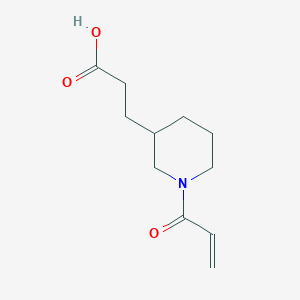
2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid, also known as TDCQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of isoquinoline carboxylic acids and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to exhibit various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. This compound has also been studied for its potential as an antibacterial agent, as it has been found to exhibit antibacterial activity against various bacterial strains.
Wirkmechanismus
The mechanism of action of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is not fully understood, but it has been suggested that it may act by inhibiting various enzymes and proteins involved in cellular processes. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity. Additionally, this compound has been found to inhibit the production of reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential as a treatment for various inflammatory diseases. This compound has also been found to exhibit antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is that it has been extensively studied and optimized for high yields and purity, making it readily available for lab experiments. Additionally, this compound has been found to exhibit various scientific research applications, making it a versatile compound for lab experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential applications in scientific research.
Zukünftige Richtungen
There are several future directions for the study of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid. One direction is to further investigate its mechanism of action, which may provide insights into its potential applications in scientific research. Additionally, further studies are needed to determine the efficacy and safety of this compound in vivo, which may contribute to its potential as a therapeutic agent. Finally, this compound may be further studied for its potential as an antibacterial agent, as bacterial resistance to antibiotics continues to be a major health concern.
Synthesemethoden
The synthesis of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid involves the reaction of 3-thiophenecarboxaldehyde with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a catalyst such as acetic anhydride. The reaction proceeds through a condensation reaction, resulting in the formation of this compound. This synthesis method has been extensively studied and optimized for high yields and purity.
Eigenschaften
IUPAC Name |
2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-14(11-6-8-20-9-11)16-7-5-10-3-1-2-4-12(10)13(16)15(18)19/h1-4,6,8-9,13H,5,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNXKYZKDBUDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-[2-(2,2-Dimethylpropanoylamino)acetyl]piperidin-3-yl]propanoic acid](/img/structure/B7588736.png)

![3-[(5-Bromothiophen-2-yl)methyl-(pyridin-3-ylmethyl)amino]propanenitrile](/img/structure/B7588750.png)
![3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588761.png)

![3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588775.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588777.png)
![3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588783.png)
![3-[1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588787.png)
![3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588798.png)
![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)
![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)

